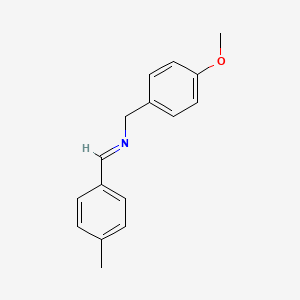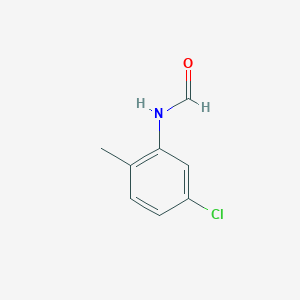
1,4,5,8-Tetrahydro-1,6-methanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetrahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H14 It is a derivative of naphthalene, characterized by the presence of a methano bridge that connects the 1 and 6 positions of the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone in its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes.
化学反応の分析
Types of Reactions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1,4,5,8-Tetrahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,4,5,8-Tetrahydro-1,6-methanonaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methano bridge, which can affect the electronic distribution and steric properties of the molecule. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
類似化合物との比較
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound is structurally similar but contains additional oxygen atoms, which can significantly alter its chemical and biological properties.
Isolongifolene: Another related compound with a similar methano bridge but different substituents, leading to distinct properties and applications.
特性
CAS番号 |
27714-83-6 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
tricyclo[4.4.1.01,6]undeca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(11,5-1)9-11/h1-4H,5-9H2 |
InChIキー |
WMBWQQJRLXTDPJ-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC23C1(C2)CC=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
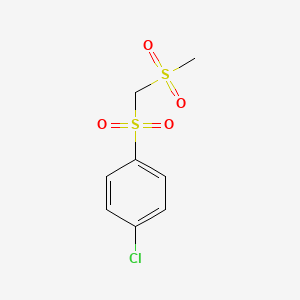

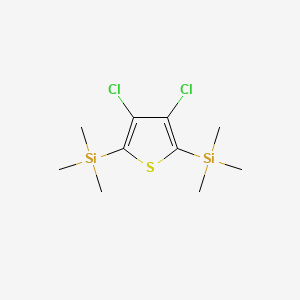
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)


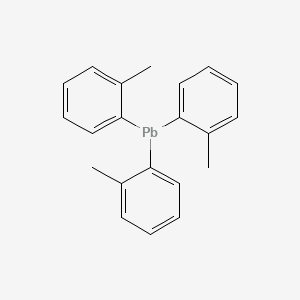
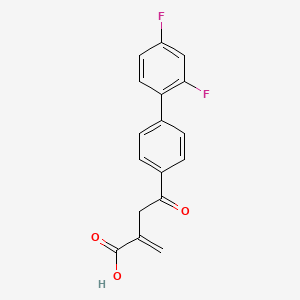
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
